molecular formula C15H16F3N3O3 B1405501 3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine CAS No. 1103498-18-5

3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine

Cat. No.: B1405501
CAS No.: 1103498-18-5
M. Wt: 343.3 g/mol
InChI Key: VCDXOQRAEHEDJO-UHFFFAOYSA-N
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Description

3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an isopropyl group, a trifluoromethylphenyl group, and a sydnone imine core. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Sydnone Core: The sydnone core is synthesized through the cyclization of appropriate hydrazones with acetic anhydride under controlled conditions.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a strong base.

    Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the trifluoromethylphenyl group to the sydnone core through a nucleophilic substitution reaction.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropyl-4-(4-trifluoromethylphenyl)-6-acetyl-sydnone imine: Lacks the hydroxymethyl group, resulting in different reactivity and properties.

    4-(4-Trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine: Lacks the isopropyl group, affecting its chemical behavior and applications.

    3-Isopropyl-6-acetyl-sydnone imine: Lacks both the trifluoromethylphenyl and hydroxymethyl groups, leading to distinct characteristics.

Uniqueness

3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c1-8(2)21-12(14(24-20-21)19-9(3)22)13(23)10-4-6-11(7-5-10)15(16,17)18/h4-8,13,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDXOQRAEHEDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1=NOC(=C1C(C2=CC=C(C=C2)C(F)(F)F)O)N=C(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine
Reactant of Route 2
3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine
Reactant of Route 3
3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine
Reactant of Route 4
3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine
Reactant of Route 5
3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine
Reactant of Route 6
3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine

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